(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
Overview
Description
(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with an appropriate leaving group on the propanoic acid backbone.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The propanoic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophilic substitution with alkyl halides or acyl chlorides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-substrate interactions, particularly in the context of amino acid derivatives and their role in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its structural features allow for the design of molecules with specific biological activities.
Industry
Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(benzyloxy)-2-aminopropanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(benzyloxy)-2-(((methoxycarbonyl)amino)methyl)propanoic acid: Features a different protecting group, which may influence its reactivity and stability.
(S)-3-(benzyloxy)-2-(((acetoxy)amino)methyl)propanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the Boc-protected amino group in (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid provides unique stability and reactivity characteristics. This protection allows for selective reactions at other functional groups without interference from the amino group .
Properties
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](COCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735099 | |
Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865704-62-7 | |
Record name | (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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